molecular formula C13H22ClNO2 B14579242 Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride CAS No. 61346-93-8

Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride

Cat. No.: B14579242
CAS No.: 61346-93-8
M. Wt: 259.77 g/mol
InChI Key: QAMAUMWJVXAPDO-UHFFFAOYSA-N
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Description

Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride typically involves the reaction of 2,4-hexadienoic acid with piperidine in the presence of an esterification agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission. These actions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride can be compared with other piperidine derivatives, such as:

  • Ethyl 4-piperidin-1-ylbutanoate
  • Ethyl 2-piperidin-1-ylpropanoate
  • Ethyl 3-piperidin-1-ylpentanoate

These compounds share similar structural features but differ in their specific chemical properties and applications.

Properties

CAS No.

61346-93-8

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

ethyl 6-piperidin-1-ylhexa-2,4-dienoate;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)9-5-3-6-10-14-11-7-4-8-12-14;/h3,5-6,9H,2,4,7-8,10-12H2,1H3;1H

InChI Key

QAMAUMWJVXAPDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCN1CCCCC1.Cl

Origin of Product

United States

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